1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one
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Overview
Description
1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with a trifluoromethylphenyl group
Scientific Research Applications
1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The pyrazinone ring can be reduced to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-keto-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one.
Reduction: Formation of 1-hydroxy-5-[4-(trifluoromethyl)phenyl]dihydropyrazine.
Substitution: Formation of various substituted pyrazinone derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazinone core can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazole
- 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyridine
- 1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrimidine
Uniqueness
1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one is unique due to its specific combination of a pyrazinone core and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-7(2-4-8)9-6-16(18)10(17)5-15-9/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDAQDEPLLVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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